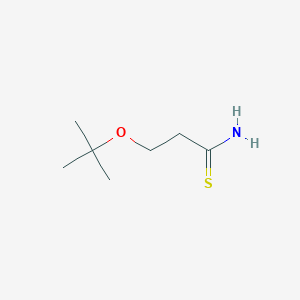

3-(Tert-butoxy)propanethioamide

Description

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanethioamide |

InChI |

InChI=1S/C7H15NOS/c1-7(2,3)9-5-4-6(8)10/h4-5H2,1-3H3,(H2,8,10) |

InChI Key |

ZIHSVTDROOMNEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)propanethioamide typically involves the reaction of tert-butyl acrylate with a suitable thiol reagent under controlled conditions. One common method involves the use of tert-butyl acrylate and a thiol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)propanethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium tert-butoxide, sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)propanethioamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the thioamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts and modulation of biological activity .

Comparison with Similar Compounds

Key Observations :

- Polarity : The hydroxyethyl group in the ester analog increases hydrophilicity, whereas the thioamide in the target compound enhances hydrogen-bonding capacity .

- Complexity: The carbamoyl and alkyl substituents in the third analog introduce additional hydrogen-bond donors/acceptors, impacting solubility and target binding .

Comparison with Related Syntheses

- Compound [131] : Utilizes a tert-butyldiphenylsilyl (TBDPS) protecting group, which offers superior stability under acidic conditions compared to tert-butoxy. This is critical in multi-step syntheses requiring orthogonal protection .

- Ester Analog: Synthesized via esterification of 3-(tert-butoxy)propanoic acid with hydroxyethyl bromide, highlighting the versatility of tert-butyl esters in modifying solubility .

Physico-chemical Properties

| Property | This compound | 3-[Methyl(propan-2-ylcarbamoyl)amino]propanethioamide | tert-Butyl 3-(2-hydroxyethoxy)propanoate |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in DMSO, low in water | High in water and ethanol |

| Stability | Stable under inert atmosphere | Sensitive to hydrolysis | Hydrolyzes under acidic/basic conditions |

| Melting Point | Not reported | Not reported | ~45–50°C (estimated) |

Notes:

- The thioamide group in this compound confers higher thermal stability compared to esters but lower than silyl ethers .

- The carbamoyl-substituted analog’s solubility in DMSO aligns with its use in biological assays .

Functional Group Reactivity

- Thioamide vs. Ester : Thioamides are more nucleophilic than esters, enabling participation in metal coordination and nucleophilic substitutions. Esters, however, are more prone to hydrolysis .

- Tert-butoxy vs. Silyl Ether : The tert-butoxy group is cleaved under strong acidic conditions (e.g., HCl in dioxane), whereas silyl ethers require fluoride ions (e.g., TBAF), offering orthogonal deprotection strategies .

Q & A

Basic Questions

Q. What are the key functional groups in 3-(tert-butoxy)propanethioamide, and how do they influence its chemical reactivity?

- Answer : The compound contains two critical functional groups:

- tert-butoxy group (t-BuO) : A bulky alkoxy group that enhances steric hindrance, reducing undesired side reactions (e.g., nucleophilic attacks) while stabilizing intermediates via electron donation .

- Thioamide group (C=S) : A sulfur-containing moiety that participates in nucleophilic substitutions, metal coordination, and redox reactions due to its polarizable sulfur atom .

- Methodological Insight : Reactivity can be probed using nucleophiles (e.g., Grignard reagents) under controlled conditions to assess substitution vs. oxidation pathways. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) can track functional group transformations .

Q. What are the recommended laboratory methods for synthesizing this compound?

- Answer : A plausible synthetic route involves:

Protection : Reacting propanethioamide with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to introduce the tert-butoxy group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Characterization : Confirm structure via H/C NMR, IR (C=S stretch ~1250 cm), and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Moisture-sensitive reagents require anhydrous conditions. Yield optimization may involve adjusting reaction time and temperature (e.g., 0–25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

- Answer : Contradictions (e.g., unexpected H NMR peaks or IR absorptions) may arise from impurities, tautomerism, or solvent interactions. Strategies include:

- Multi-Technique Validation : Cross-validate NMR with heteronuclear single quantum coherence (HSQC) for C-H correlations and X-ray crystallography for definitive structural confirmation .

- Dynamic NMR Studies : Investigate tautomeric equilibria (e.g., thioamide ↔ enethiol) by varying temperature or solvent polarity .

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer : Critical factors include:

- Reagent Selection : Use Boc-Cl over alternative tert-butoxy donors (e.g., Boc anhydride) for higher electrophilicity .

- Solvent Optimization : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates by stabilizing intermediates .

- Catalysis : Add catalytic 4-dimethylaminopyridine (DMAP) to accelerate Boc protection .

- Table : Example optimization parameters:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 15% |

| Solvent | THF | 20% |

| Catalyst | DMAP (5 mol%) | 25% |

Q. How does the tert-butoxy group affect the stability of this compound under varying pH conditions?

- Answer :

- Acidic Conditions : The tert-butoxy group undergoes hydrolysis to form a carboxylic acid derivative (e.g., 3-carboxypropanethioamide) via acid-catalyzed cleavage of the Boc group .

- Basic Conditions : Base-induced deprotonation of the thioamide NH group may lead to nucleophilic substitution at the tert-butoxy carbon .

- Methodological Insight : Monitor degradation via HPLC at pH 1–14. Kinetic studies (Arrhenius plots) quantify hydrolysis rates .

Q. What safety protocols are essential when handling this compound in experimental settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Respiratory Protection : For fine powders, use NIOSH-approved N95 respirators; for aerosols, employ OV/AG/P99 filters .

- Waste Disposal : Collect thioamide-containing waste in sealed containers labeled for sulfurous compounds. Avoid drain disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.